molecular formula C33H43NO17 B561618 Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside CAS No. 3809-10-7

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside

Cat. No.: B561618
CAS No.: 3809-10-7
M. Wt: 725.697
InChI Key: JRXJPDIFFVHMRH-XLZPLFKUSA-N
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Description

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate derivative. This compound is part of a class of molecules known as glycosides, which are characterized by the presence of a sugar moiety linked to another functional group via a glycosidic bond. The specific structure of this compound includes multiple acetyl groups and a benzyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside typically involves multiple steps, starting from simpler carbohydrate precursors. The process generally includes:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The protected sugar is then subjected to glycosylation reactions to introduce the galactosyl moiety. This step often requires the use of a glycosyl donor and a promoter, such as a Lewis acid.

    Deprotection and Functionalization: After glycosylation, the protective groups are removed, and the compound is further functionalized to introduce the benzyl and acetamido groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid or other oxidation products.

    Substitution: The acetamido group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Free hydroxyl groups.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: Studied for its role in cell signaling and recognition processes.

    Medicine: Investigated for potential therapeutic applications, such as in drug delivery systems or as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The acetyl and benzyl groups can modulate its binding affinity and specificity, while the glycosidic linkage can affect its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-acetamido-2-deoxy-a-D-galactopyranoside: Lacks the additional acetyl and galactosyl groups.

    2-Acetamido-2-deoxy-D-galactose: A simpler derivative without the benzyl and acetyl groups.

    Benzyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-a-D-galactopyranoside: Similar structure but lacks the tetra-O-acetyl-b-D-galactosyl group.

Uniqueness

The presence of multiple acetyl groups and the benzyl group in Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside makes it unique in terms of its chemical reactivity and potential applications. These functional groups can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-6-phenylmethoxy-4-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43NO17/c1-16(35)34-26-29(27(45-19(4)38)24(14-42-17(2)36)49-32(26)44-13-23-11-9-8-10-12-23)51-33-31(48-22(7)41)30(47-21(6)40)28(46-20(5)39)25(50-33)15-43-18(3)37/h8-12,24-33H,13-15H2,1-7H3,(H,34,35)/t24-,25-,26-,27+,28+,29-,30+,31-,32+,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJPDIFFVHMRH-XLZPLFKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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